molecular formula C6H9NOS B1283727 2-Amino-1-(thiophen-3-yl)ethan-1-ol CAS No. 102090-45-9

2-Amino-1-(thiophen-3-yl)ethan-1-ol

Cat. No.: B1283727
CAS No.: 102090-45-9
M. Wt: 143.21 g/mol
InChI Key: RKUNYEOWLVWVAX-UHFFFAOYSA-N
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Description

2-Amino-1-(thiophen-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H9NOS. It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an ethan-1-ol group with an amino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(thiophen-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with an appropriate aldehyde to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. For example, the use of metal catalysts and controlled reaction temperatures can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(thiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

2-Amino-1-(thiophen-3-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The thiophene ring can interact with various biological receptors, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-1-(thiophen-3-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-1-thiophen-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUNYEOWLVWVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588024
Record name 2-Amino-1-(thiophen-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102090-45-9
Record name 2-Amino-1-(thiophen-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of LAH (8.7 g, 225 mmol) in dry THF (300 mL) was added a solution of hydroxy-thiophen-3-yl-acetonitrile (12.5 mL, 90 mmol) in dry THF (50 mL) dropwise at 0° C. under nitrogen atmosphere. Then the mixture was warmed to 25° C. and stirred overnight. After cooling to 10° C., H2O (8.7 mL) was added to the solution, followed by NaOH solution (8.7 mL, 15%), then H2O (26 mL). The reaction mixture was filtered and the filtrate was concentrated to dryness to afford crude 2-amino-1-thiophen-3-yl-ethanol. (Yield 12.9 g, crude). LC-MS: [M+H]+ 144.
Name
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
26 mL
Type
reactant
Reaction Step Five

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